(R)-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate
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Overview
Description
®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a bromothiophene moiety, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate typically involves multiple steps, starting with the preparation of the piperidine ring and the bromothiophene moiety. The piperidine ring can be synthesized through a series of reactions involving amines and aldehydes, followed by cyclization. The bromothiophene moiety is introduced through bromination of thiophene. The final step involves the coupling of the bromothiophene moiety with the piperidine ring via sulfonamide formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromothiophene moiety.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to dehalogenated products.
Scientific Research Applications
Chemistry
In chemistry, ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study the effects of sulfonamides on biological systems. Its ability to interact with proteins and enzymes makes it a useful tool for biochemical studies.
Medicine
In medicine, ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate has potential applications as a pharmaceutical intermediate. Its sulfonamide group is known for its antibacterial properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and materials science.
Mechanism of Action
The mechanism of action of ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- ®-tert-butyl 3-(5-chlorothiophene-2-sulfonamido)piperidine-1-carboxylate
- ®-tert-butyl 3-(5-fluorothiophene-2-sulfonamido)piperidine-1-carboxylate
- ®-tert-butyl 3-(5-iodothiophene-2-sulfonamido)piperidine-1-carboxylate
Uniqueness
Compared to its analogs, ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to proteins and enzymes.
This detailed article provides a comprehensive overview of ®-tert-butyl 3-(5-bromothiophene-2-sulfonamido)piperidine-1-carboxylate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H21BrN2O4S2 |
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Molecular Weight |
425.4 g/mol |
IUPAC Name |
tert-butyl (3R)-3-[(5-bromothiophen-2-yl)sulfonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21BrN2O4S2/c1-14(2,3)21-13(18)17-8-4-5-10(9-17)16-23(19,20)12-7-6-11(15)22-12/h6-7,10,16H,4-5,8-9H2,1-3H3/t10-/m1/s1 |
InChI Key |
NAIHZDMBEYNKEU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NS(=O)(=O)C2=CC=C(S2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(S2)Br |
Origin of Product |
United States |
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